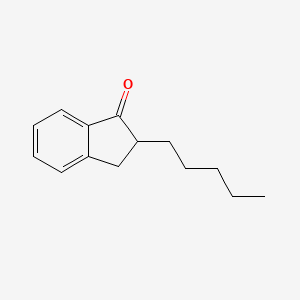

2-Pentyl-2,3-dihydro-1H-inden-1-one

Description

Properties

CAS No. |

98190-98-8 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-pentyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C14H18O/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14(12)15/h5-7,9,12H,2-4,8,10H2,1H3 |

InChI Key |

GRIYYYHMDLLGBC-UHFFFAOYSA-N |

SMILES |

CCCCCC1CC2=CC=CC=C2C1=O |

Canonical SMILES |

CCCCCC1CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their impacts on properties and applications:

*Calculated based on molecular formula C₁₄H₁₈O.

Key Insights

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : The trifluoroacetyl group in increases electrophilicity, making the compound reactive toward nucleophiles, useful in coupling reactions.

- Electron-Donating Groups (EDGs) : Methoxy groups in enhance resonance stabilization, improving antioxidant activity.

- Halogens : Bromine in and chlorine in improve binding affinity to biological targets (e.g., enzymes) via halogen bonding.

Biological Activity: Antimicrobial Potential: Alkyl chains (e.g., pentyl) may enhance membrane disruption in microbial cells, similar to observations for methyl-substituted indenones . Enzyme Inhibition: Bromo and chloro derivatives (e.g., ) show promise as kinase inhibitors due to their ability to block ATP-binding pockets .

Physical Properties :

- Lipophilicity : The pentyl group increases logP compared to smaller substituents (e.g., methyl), improving blood-brain barrier penetration but reducing aqueous solubility.

- Thermal Stability : Tetramethyl substitution in provides steric protection, delaying degradation under high temperatures.

Research Findings

- Synthetic Versatility: Indenones with EWGs (e.g., trifluoroacetyl ) are prioritized as intermediates in multicomponent reactions, whereas EDG-bearing derivatives (e.g., methoxy ) are leveraged for redox-active applications.

- Biological Screening: Brominated indenones (e.g., ) exhibit IC₅₀ values in the low micromolar range against cancer cell lines, outperforming non-halogenated analogs.

- Structure-Activity Relationships (SAR): The position of substituents (e.g., C5 vs. C7) significantly affects bioactivity. For example, 5-hydroxyindenones show stronger anti-inflammatory effects than 4-hydroxy analogs .

Preparation Methods

This method allows for structural diversification and the introduction of various alkyl chains, including pentyl, by modifying the alkylating agents or starting materials.

Representative Experimental Procedure for 2,3-Dihydro-1H-Inden-1-one Derivatives

A typical synthetic sequence for related dihydro-1H-inden-1-one compounds involves:

- Starting from α,α′-dibromo-o-xylene or dimedone derivatives.

- Reacting with primary amines or alkylating agents in the presence of a base such as sodium hydroxide.

- Using solvents like dioxane or acetonitrile under ambient or mildly elevated temperatures.

- Employing catalysts such as copper(II) bromide or rhodium complexes for benzannulation.

- Purifying products via silica gel chromatography.

Example data from a study synthesizing 2,3-dihydro-1H-isoindole derivatives showed yields up to 88% with reaction times of 30–60 minutes at room temperature.

Data Table: Summary of Preparation Methods and Conditions

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Copper-catalyzed benzannulation | CuBr2, 2,2′-bipyridine, TEMPO, NMI | Acetonitrile, RT, 12–18 h | ~72 | Hydrocarboxylation step included |

| Friedel–Crafts acylation | Acid chlorides from indane carboxylates, AlCl3 | Toluene, 80 °C, several hours | Variable | Allows alkyl substitution |

| Nucleophilic substitution | Sodium hydride, alkyl alcohols, fluoropyridines | THF, 0 °C to RT, 24 h | High | Adaptable for alkyl group introduction |

| Base-mediated cyclization | α,α′-dibromo-o-xylene, primary amines, NaOH | Dioxane, RT, 30–60 min | 88 | Efficient for isoindole derivatives |

Research Findings and Notes

- The direct synthesis of dihydroisoindole derivatives under ambient conditions without phase transfer catalysts is efficient and economically competitive.

- Ultrasonic irradiation and multi-component reactions have been used to synthesize related spiro-indoline derivatives, indicating potential for green chemistry adaptations.

- The indane ring system is a privileged scaffold in medicinal chemistry, underscoring the importance of developing versatile synthetic routes to substituted indanones like this compound.

- Transition metal catalysis (copper, rhodium) offers regio- and stereoselective control in the synthesis of substituted indanones, which is critical for pharmaceutical applications.

Q & A

Q. Key Considerations :

- Monitor reaction temperature (<0°C to avoid side reactions).

- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent).

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the dihydroindene core and pentyl chain.

- IR Spectroscopy : Confirm ketone functionality (C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. Crystallography :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs for structure refinement. SHELXL is ideal for small-molecule refinement, with typical R factors <0.06 for high-resolution data .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Answer:

Methodology :

- Basis Set : B3LYP/6-31G(d,p) for geometry optimization and electronic property calculation.

- Properties Analyzed :

Validation : Compare DFT-predicted IR/NMR spectra with experimental data to confirm accuracy .

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?

Answer:

Troubleshooting Steps :

Re-examine Experimental Conditions : Ensure solvent effects (e.g., DMSO vs. CDCl₃) are accounted for in NMR simulations.

Conformational Analysis : Use molecular dynamics (MD) simulations to assess low-energy conformers that may differ from DFT-optimized structures.

Sensitivity Testing : Vary basis sets (e.g., 6-311++G(d,p)) in DFT to assess prediction robustness .

Example : Discrepancies in C=O stretching frequencies may arise from intermolecular hydrogen bonding not modeled in DFT.

Advanced: What strategies enable asymmetric synthesis or catalytic applications of this compound?

Answer:

Asymmetric Catalysis :

- Transfer Hydrogenation : Use Ru(II)- or Ir(III)-catalyzed systems with chiral ligands (e.g., TsDPEN) to reduce ketones to enantiomerically enriched alcohols .

- Kinetic Resolution : Exploit enantioselective enzyme-catalyzed esterification (e.g., lipases) for chiral separation.

Q. Catalytic Applications :

- Study its role as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) by modifying the pentyl chain for steric/electronic tuning.

Basic: What are critical considerations for X-ray crystallographic analysis of this compound?

Answer:

Best Practices :

- Crystal Growth : Use slow evaporation of saturated solutions in dichloromethane/hexane.

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (123 K) to minimize thermal motion .

- Refinement :

Q. Common Pitfalls :

- Twinning or disorder in the pentyl chain; address using TWINABS or PART instructions in SHELXL.

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive analogs of this compound?

Answer:

SAR Workflow :

Functionalization : Introduce substituents (e.g., halogens, methoxy groups) at positions 5 or 6 to modulate electronic effects.

Biological Assays : Test antimicrobial activity against Gram-positive bacteria (e.g., B. subtilis) and fungi (e.g., C. albicans), following protocols in .

QSAR Modeling : Correlate logP, polar surface area (PSA), and HOMO-LUMO gaps with bioactivity using multivariate regression.

Example : Fluorination at position 5 enhances antimicrobial potency by improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.